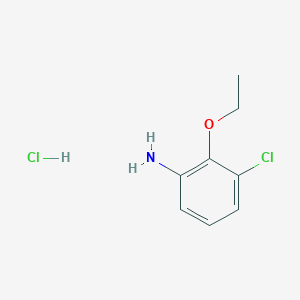

3-Chloro-2-ethoxyaniline hydrochloride

CAS No.: 1185303-54-1

Cat. No.: VC8055918

Molecular Formula: C8H11Cl2NO

Molecular Weight: 208.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185303-54-1 |

|---|---|

| Molecular Formula | C8H11Cl2NO |

| Molecular Weight | 208.08 |

| IUPAC Name | 3-chloro-2-ethoxyaniline;hydrochloride |

| Standard InChI | InChI=1S/C8H10ClNO.ClH/c1-2-11-8-6(9)4-3-5-7(8)10;/h3-5H,2,10H2,1H3;1H |

| Standard InChI Key | USFXFGLRPRMYRE-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC=C1Cl)N.Cl |

| Canonical SMILES | CCOC1=C(C=CC=C1Cl)N.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Data

The compound’s crystalline structure and hydrogen-bonding capacity, derived from its amino and ethoxy groups, influence its solubility in polar solvents such as chloroform and methanol .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis involves scalable reactions under controlled conditions:

-

Key Steps:

-

Optimization: Temperature (50–80°C) and pressure (1–3 atm) are tightly regulated to achieve yields >90% .

Scalability Challenges

Large reactors (>1,000 L) are employed to maintain purity. Impurities such as unreacted aniline or over-chlorinated byproducts are minimized via fractional crystallization .

Applications in Research and Industry

Pharmaceutical Intermediates

-

Drug Development: Serves as a precursor in synthesizing acetylcholinesterase inhibitors and kinase modulators .

-

Biochemical Probes: Used to study enzyme-substrate interactions due to its electron-withdrawing chloro group .

Industrial Relevance

-

Agrochemicals: Intermediate in herbicide and pesticide production .

-

Dyes: Contributes to azo dye synthesis, leveraging its aromatic amine structure .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Slightly soluble in chloroform, methanol; insoluble in water | |

| Density | 1.032 g/mL (free base analog) |

Note: Data for the free base (3-chloro-2-ethoxyaniline) may differ from the hydrochloride salt .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation (Category 2) | H315 | Wear nitrile gloves |

| Eye Irritation (Category 2A) | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use fume hoods |

Exposure Management

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume